molecular formula C22H24ClN3O4S2 B2726940 N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide CAS No. 866847-69-0

N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide

Cat. No.: B2726940
CAS No.: 866847-69-0
M. Wt: 494.02
InChI Key: IVGNXZFAQKPTFE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide is a novel synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is specifically recognized for its potent inhibitory activity against Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique cytosolic enzyme that deacetylates non-histone substrates like α-tubulin, playing a critical role in cell motility, protein degradation via aggresome formation, and other key cellular processes. Its primary research value lies in its application as a chemical probe to investigate the pathophysiology of cancers, particularly those reliant on HDAC6-mediated pathways, such as multiple myeloma and other hematological malignancies. The mechanism of action involves the chelation of the zinc ion in the active site of HDAC6 by the thieno[3,4-d]thiazole-2,5-dione 1,1-dioxide (sulfimide) group, leading to enzyme inhibition, hyperacetylation of α-tubulin, and subsequent disruption of microtubule-dependent functions. This can induce cancer cell apoptosis, inhibit proliferation, and overcome drug resistance. The structural components, including the 4-ethylphenyl and chloromethoxyphenyl groups, are engineered to optimize target binding affinity and selectivity. Researchers utilize this compound in in vitro cell-based assays and in vivo studies to explore its effects on cell cycle arrest, protein aggregation diseases, and immune-oncology, providing a valuable tool for validating HDAC6 as a therapeutic target and for the development of next-generation epigenetic therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-ethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-3-14-4-7-16(8-5-14)26(22-25-18-12-32(28,29)13-20(18)31-22)11-21(27)24-17-10-15(23)6-9-19(17)30-2/h4-10,18,20H,3,11-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGNXZFAQKPTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide (CAS Number: 866842-41-3) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that combines various functional groups, including a chloro-substituted methoxyphenyl group and a thieno-thiazole moiety linked to an ethylphenyl group. The molecular formula is C21H22ClN3O5S2C_{21}H_{22}ClN_{3}O_{5}S_{2} with a molecular weight of approximately 496.0 g/mol .

PropertyValue
Molecular FormulaC21H22ClN3O5S2
Molecular Weight496.0 g/mol
CAS Number866842-41-3

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through in vitro assays. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was employed to screen the compound against a panel of approximately 60 cancer cell lines representing various types of cancer such as leukemia, melanoma, and breast cancer. The results indicated moderate anticancer activity with growth inhibition ranging from 92.48% to 126.61% across different tumor lines .

The mechanism by which this compound exerts its effects may involve interactions with specific cellular pathways or targets. Molecular docking studies suggest that the compound may bind to non-metallic active sites of enzymes involved in cancer progression or survival .

Other Biological Activities

In addition to its anticancer properties, the compound has shown promise in other biological assays:

Case Study: Anticancer Screening

A notable study involving the compound assessed its effects on various cancer cell lines. The findings are summarized in the following table:

Cell Line TypeGrowth Inhibition (%)
Leukemia92.48
Melanoma104.68
Lung Cancer126.61
Breast Cancer102.34

These results indicate that while some cell lines showed significant growth inhibition, others exhibited resistance or less sensitivity to the compound's effects.

Scientific Research Applications

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide exhibit various biological activities:

  • Anticancer Activity : Preliminary studies have shown that related compounds demonstrate significant anticancer properties. For instance, compounds containing thieno-thiazole moieties have been reported to inhibit cancer cell proliferation in vitro under the NCI DTP protocol .
  • Anti-inflammatory Effects : Some derivatives have been tested for their analgesic and anti-inflammatory activities. In one study, a related compound showed prolonged anti-inflammatory effects at specific dosages .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activities against various pathogens.

Case Studies

  • Anticancer Screening : A study involving a series of thieno-thiazole derivatives demonstrated that certain substitutions significantly enhance anticancer efficacy against multiple cancer cell lines .
  • Analgesic Research : In another investigation, a related compound was evaluated for its analgesic properties using hot-plate tests in animal models. Results indicated that compounds with similar structures exhibited significant pain relief compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound: The fused tetrahydrothieno[3,4-d]thiazole core with sulfone groups distinguishes it from simpler thiazolidinones or thiazoles in analogous structures. The sulfone groups increase polarity and may improve metabolic stability compared to thione (C=S) or ketone (C=O) analogs .

Compounds :

  • Compounds 9–13 feature non-fused thiazolidinone rings with thioxo (C=S) or oxo (C=O) groups. For example, compound 9 (4-chlorobenzylidene-substituted thiazolidinone) has a melting point of 186–187°C and 90% yield, indicating high crystallinity and synthetic efficiency .

Compounds :

  • Derivatives like 3c incorporate a thiazolidinedione (dioxo) ring linked to a methoxyphenoxy-acetamide group. The presence of electron-withdrawing nitro substituents (e.g., in 3c) reduces melting points (155–160°C range) compared to halogenated analogs, likely due to decreased intermolecular interactions .
Substituent Effects on Physicochemical Properties

Aryl Groups :

  • Nitro groups (e.g., compound 12 in ) lower yields (53–58%) due to synthetic challenges, whereas halogenated analogs (e.g., compound 9 ) achieve higher yields (83–90%) .

Acetamide Linkers :

  • The target’s acetamide bridge is structurally analogous to compounds in and but differs in substitution patterns. For instance, ’s 3c uses a 4-nitrophenyl acetamide group, contributing to a higher molecular weight (430.2 g/mol) compared to the target’s ethylphenyl-substituted system .

Data Tables

Table 2. Substituent Impact on Properties
Substituent Type Example Compounds Effect on Properties
Halogen (Cl, F) , Compounds 9, 13 Increased melting points, higher yields
Nitro (NO₂) , Compound 12 Lower yields, reduced stability
Alkyl (ethyl) Target Compound Enhanced lipophilicity, potential bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound and structurally related acetamide derivatives?

  • The synthesis typically involves coupling chloroacetylated intermediates with substituted amines under basic conditions. For example, chloroacetyl chloride reacts with amino-thiazole derivatives in the presence of triethylamine to form acetamide linkages . Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution reactions between phenolic oxygen and chloroacetyl groups, as seen in multi-step syntheses of related compounds . Multi-step sequences (e.g., 11 steps for AZD8931 derivatives) require careful optimization of reaction times and purification methods .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Essential methods include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula within ±2 ppm accuracy .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) with peak integration ratios to verify substitution patterns .
  • IR spectroscopy to identify characteristic carbonyl (1660–1680 cm⁻¹) and sulfone (1150–1250 cm⁻¹) stretches .
  • Elemental analysis requiring ≤0.4% deviation from theoretical C/H/N values .

Q. How is the hypoglycemic activity of this compound evaluated in preclinical models?

  • Standard protocols involve:

  • Intraperitoneal administration in diabetic murine models (e.g., streptozotocin-induced) with glucose tolerance tests .
  • Comparison to reference drugs like metformin, with blood glucose levels monitored at 0, 30, 60, and 120 minutes post-dose .
  • Histopathological analysis of pancreatic tissues to assess β-cell preservation .

Advanced Research Questions

Q. What strategies optimize the yield of the tetrahydrothieno[3,4-d]thiazole 5,5-dioxide core during synthesis?

  • Optimization approaches include:

  • Microwave-assisted cyclization to reduce reaction times from 24 hours to <2 hours while maintaining ≥85% yield .
  • Use of DABCO as a mild base to prevent sulfone group decomposition .
  • Solvent screening (e.g., THF vs. acetonitrile) to maximize cyclization efficiency .
  • In situ FTIR monitoring to identify optimal reaction termination points .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?

  • Contradictions may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria .
  • 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals .
  • Comparative analysis with DFT-calculated chemical shifts to validate assignments .
  • Controlled recrystallization from different solvents to isolate conformational isomers .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?

  • Key approaches include:

  • Systematic variation of substituents on phenyl and thienothiazole rings to map electronic/steric effects .
  • Competitive binding assays using radiolabeled analogs to quantify target affinity .
  • Molecular docking combined with mutagenesis studies to identify critical binding residues .
  • Metabolite profiling (LC-MS) to distinguish intrinsic activity from prodrug effects .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

  • Potential factors and solutions:

  • Liver microsome assays to evaluate metabolic stability and identify inactivation pathways .
  • Tissue distribution studies (LC-MS/MS) to verify compound bioavailability .
  • Plasma protein binding assays to assess free drug concentrations .
  • PK/PD modeling to reconcile exposure-response relationships .

Methodological Notes

  • References to synthetic protocols and spectral data are derived from peer-reviewed studies .
  • Commercial or non-academic sources (e.g., BenchChem) were excluded per the guidelines.
  • Advanced questions emphasize experimental design, data reconciliation, and mechanistic studies to address research gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.